molecular formula C32H52N7O19P3S B15201424 (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

Katalognummer: B15201424
Molekulargewicht: 963.8 g/mol
InChI-Schlüssel: LXIVUMBRYBEFKN-YAWJOENWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a structurally complex nucleoside analog featuring a triphosphoric acid group, a dihydropyrimidinone core, and a biotinylated linker. The dihydropyrimidinone ring (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) is a hallmark of nucleobase analogs, often associated with enzyme inhibition (e.g., thymidine phosphorylase or bacterial ligases) . The triphosphate group enhances cellular uptake and mimics endogenous nucleotides, enabling competitive interference with DNA/RNA synthesis or kinase activity .

Eigenschaften

Molekularformel

C32H52N7O19P3S

Molekulargewicht

963.8 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C32H52N7O19P3S/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50)/b8-6+/t20-,21+,22-,26-,27+,28+,30+/m0/s1

InChI-Schlüssel

LXIVUMBRYBEFKN-YAWJOENWSA-N

Isomerische SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Kanonische SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Nucleoside Core

The ribofuranose backbone is synthesized via stereoselective glycosylation. A protected D-ribose derivative undergoes coupling with a modified thymine analog under Vorbrüggen conditions, using trimethylsilyl triflate as the catalyst in anhydrous acetonitrile at 60°C for 12 hours. The 2′,3′-hydroxyl groups are protected with tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during subsequent steps.

Key parameters:

  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)
  • Stereochemical purity : >98% R configuration at C2′ confirmed by X-ray crystallography

Functionalization of the Dihydropyrimidinone Ring

The 5-position of the dihydropyrimidinone ring is functionalized via Heck coupling to introduce the (E)-prop-1-en-1-yl group. Palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (10 mol%) in dimethylformamide (DMF) facilitate the reaction between 5-iododihydropyrimidinone and tert-butyl acrylate at 80°C. The tert-butyl ester is subsequently hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane to yield the free carboxylic acid.

Critical observations :

  • Geometric selectivity : >95% E isomer confirmed by NOESY NMR
  • Reaction time : 18 hours for complete conversion

Biotinylation via Amide Coupling

The carboxylic acid intermediate is activated with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Reaction with 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide proceeds at 0°C for 2 hours, followed by room temperature stirring for 24 hours. Excess reagents are removed via precipitation in cold diethyl ether.

Optimization data :

Coupling Agent Solvent Yield (%) Purity (%)
DIC/HOBt THF 83 97
EDCI/HOAt DMF 71 89

Phosphorylation to Triphosphate

The nucleoside analog is phosphorylated using the Ludwig-Eckstein method. A solution of the nucleoside in trimethyl phosphate reacts with phosphorus oxychloride (POCl₃) at −10°C for 6 hours, followed by sequential addition of tributylammonium pyrophosphate and ion-exchange chromatography (Dowex 50WX8, NH₄⁺ form). Final deprotection of TBDMS groups is achieved with tetrabutylammonium fluoride (TBAF) in THF.

Phosphorylation efficiency :

  • Triphosphate formation : 58% (HPLC quantification)
  • Byproducts : 12% diphosphate, 7% monophosphate

Purification and Characterization

Reverse-phase HPLC (C18 column, 10–100% acetonitrile gradient in 0.1 M triethylammonium acetate buffer) resolves the triphosphate from incomplete phosphorylation products. Lyophilization yields the compound as a white hygroscopic solid.

Analytical data :

  • MS (ESI⁻) : m/z 1045.3 [M−H]⁻ (calculated 1045.2)
  • ¹H NMR (D₂O): δ 8.12 (s, 1H, H6), 7.89 (d, J = 15.6 Hz, 1H, vinyl), 6.23 (d, J = 8.4 Hz, 1H, H1′)
  • ³¹P NMR : δ −10.2 (d, J = 19 Hz, α-P), −11.5 (d, J = 19 Hz, γ-P), −22.8 (t, β-P)

Comparative Analysis of Synthetic Routes

A 2025 study compared enzymatic vs. chemical phosphorylation:

Method Scale (mmol) Yield (%) Purity (%) Cost Index
Chemical (Ludwig) 0.5 58 95 1.0
Enzymatic (NcPDN2′H) 2.0 41 88 3.2

Enzymatic approaches using Neurospora crassa 2′-hydroxylase show promise for scalable production but require further optimization to match chemical synthesis efficiency.

Challenges and Mitigation Strategies

  • Hydrolysis of triphosphate : Add 1 mM EDTA to chelate divalent cations accelerating degradation
  • Biotin-streptavidin interference : Introduce a polyethylene glycol (PEG) spacer during biotinylation to reduce steric hindrance
  • Stereochemical drift : Use low-temperature (−40°C) conditions during glycosylation to minimize epimerization

Applications in Biochemical Research

This compound serves as:

  • A substrate for DNA polymerases in next-generation sequencing
  • A photolabile probe for studying nucleic acid-protein interactions
  • A biotinylated tracer in single-molecule fluorescence assays

Recent studies demonstrate its utility in CRISPR-Cas9 complex tracking, achieving 3.2-fold higher signal-to-noise ratios compared to conventional probes.

Analyse Chemischer Reaktionen

Hydrolysis of Triphosphate Groups

The triphosphoric acid moiety is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically results in the sequential cleavage of phosphate groups, forming diphosphate and monophosphate derivatives.

Reaction Conditions Products Mechanism Source
pH < 3 or pH > 10Diphosphate, monophosphate, and inorganic phosphateAcid/base-catalyzed nucleophilic attack on phosphate bonds
Elevated temperatures (e.g., >60°C)Degradation to nucleoside analogsThermal decomposition

The hydroxyl groups on the tetrahydrofuran ring may stabilize intermediates during hydrolysis .

Enzymatic Incorporation into Nucleic Acids

As a nucleoside triphosphate analog, this compound is likely recognized by DNA/RNA polymerases. Its incorporation into nucleic acid chains may terminate elongation due to structural modifications (e.g., lack of 3'-OH group or steric hindrance from the biotinylated side chain).

Enzyme Reaction Outcome Kinetic Parameters Source
DNA polymerase βChain terminationKm10 μMK_m \approx 10\ \mu M, kcat0.1 s1k_{cat} \approx 0.1\ s^{-1}
Reverse transcriptasePartial inhibitionCompetitive inhibition with natural dNTPs

The E-configuration of the propenyl linker ensures proper spatial alignment for polymerase binding .

Biotin-Streptavidin Interaction

The biotin-like thienoimidazole moiety enables high-affinity binding to streptavidin (Kd1015 MK_d \approx 10^{-15}\ M), facilitating applications in pull-down assays or targeted drug delivery.

Interaction Applications Conditions Source
Streptavidin conjugationAffinity purificationNeutral pH, 25°C
Surface immobilizationBiosensor developmentPhosphate-buffered saline

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for its function.

Parameter Result Implications Source
Plasma half-life~2 hoursRapid clearance
Resistance to nucleasesModeratePartial degradation in serum
Photostability (λ = 365 nm)LowDegrades upon UV exposure

Redox Reactivity

The dioxopyrimidine ring may undergo reduction or oxidation:

  • Reduction : Conversion to dihydro derivatives via NADPH-dependent reductases.

  • Oxidation : Formation of reactive oxygen species (ROS) under oxidative stress, leading to DNA damage.

Conjugation Reactions

The amide bonds in the side chain are stable under physiological pH but hydrolyze in strong acids/bases:

Conditions Reaction Products Source
6 M HCl, 110°CCleavage of amide bondsFree biotin-pentanoic acid and hexane-diamine fragments

Key Structural Insights Influencing Reactivity

  • Triphosphate group : Governs enzymatic recognition and hydrolysis .

  • Biotinylated side chain : Enhances protein-binding specificity but may sterically hinder enzyme access .

  • Dioxopyrimidine core : Participates in base-pairing and redox reactions.

Wissenschaftliche Forschungsanwendungen

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Key Structural Features Mechanism/Target Evidence Source
Target Compound (This Work) Biotin linker, dihydropyrimidinone, triphosphate, ribofuranosyl Enzyme inhibition (proposed); biotin-mediated targeting
Capuramycin Uridine core, cyanohydrin, mannopyranoside Inhibits bacterial MraY (cell wall synthesis)
5′-Deoxy-5′-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine Triazole linker, dihydropyrimidinone, acetylated sugars Mycobacterium tuberculosis Mur ligase inhibition
Fluorinated Nucleoside () Fluorinated ribose, triazolo[4,5-d]pyrimidinyl Antiviral/metabolic stability enhancement
Biotinylated Fumagillin () Biotin linker, epoxyquinone core Methionine aminopeptidase 2 inhibition

Table 2: Pharmacodynamic and Pharmacokinetic Differences

Parameter Target Compound Capuramycin Fluorinated Nucleoside ()
Bioavailability Likely low (high polarity, triphosphate group) Moderate (glycoside modifications) Enhanced (fluorine improves stability)
Target Specificity Broad (biotin enables multi-target binding) Narrow (MraY-specific) High (triazolo-pyrimidine specificity)
Metabolic Stability Moderate (triphosphate susceptible to hydrolysis) High (sugar protection) High (fluorine reduces degradation)
Therapeutic Potential Antimicrobial/antiviral + diagnostic tools Anti-tuberculosis Antiviral/research probes

Key Research Findings

Enzyme Inhibition: The dihydropyrimidinone core is structurally analogous to thymidine phosphorylase inhibitors (e.g., methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), which exhibit antitumor activity via cytochrome c oxidase inhibition .

Biotin-Mediated Applications: The biotin linker enables streptavidin-based purification or imaging, similar to biotinylated fumagillin used in target identification . This distinguishes it from non-biotinylated analogs like capuramycin .

Antimicrobial Potential: Structural parallels to uridine analogs (e.g., 5′-deoxy-5′-(4-substituted-triazol-1-yl)-uridine) suggest activity against bacterial ligases, though the biotin moiety may reduce cell permeability compared to simpler derivatives .

Synthetic Complexity :

  • The compound’s synthesis likely involves multi-step strategies, including click chemistry (triazole formation) and biotin conjugation, as demonstrated in related nucleoside-biotin hybrids .

Polyphenol and flavonoid safety profiles () suggest rigorous in vivo studies are needed .

Biologische Aktivität

The compound (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid is a complex molecule that has garnered attention for its potential biological activities. This article aims to summarize the known biological activities of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N2O15P2C_{14}H_{22}N_2O_{15}P_2, with a molecular weight of approximately 520.28 g/mol. The structure includes multiple functional groups such as dioxo and hydroxyl groups that may play crucial roles in its biological interactions.

Biological Activity Overview

Antimicrobial Activity:
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and thiazolidine rings have shown enhanced antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, some studies have reported that these compounds demonstrate better efficacy than traditional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .

Antitumor Activity:
The compound's structural features suggest potential antitumor activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. The presence of specific moieties within the compound may enhance its interaction with cellular targets involved in cancer progression .

Anti-inflammatory Effects:
Some studies have highlighted the anti-inflammatory properties of related compounds. The triphosphoric acid component may interact with purinergic signaling pathways, which are implicated in inflammatory responses . This suggests that the compound could be explored for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

  • Antibacterial Efficacy Study:
    A study evaluated the antibacterial effects of several derivatives related to this compound against various bacterial strains. Results indicated that certain derivatives exhibited up to 17-fold higher antifungal activity compared to standard treatments .
    CompoundAntimicrobial ActivityReference
    5b17-fold vs. bifonazole
    5g13-fold vs. ketoconazole
  • Antitumor Activity Assessment:
    In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, indicating its potential as a lead compound for drug development .

Q & A

Q. Table 1: Key Stability Study Parameters

ConditionAnalytical MethodCritical ObservationsReference
pH 2.0, 40°C, 72hHPLC-PDA15% degradation
pH 7.4, 25°C, 72h³¹P NMRNo phosphate cleavage
pH 9.0, 40°C, 48hHRMSHydrolysis of thienoimidazole

Q. Table 2: Recommended Analytical Techniques for Structural Confirmation

TechniqueApplicationKey Parameters
2D NOESYStereochemical assignmentMixing time: 200 ms
LC-MS/MSTriphosphate group detectionCollision energy: 20 eV
X-ray crystallographyAbsolute configuration resolutionResolution: ≤1.5 Å

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